1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one
Description
This compound features a 4,5-dihydro-1H-imidazole (imidazoline) core substituted at the 2-position with a (3-chlorophenyl)methylsulfanyl group and at the 1-position with a 2-(4-fluorophenyl)ethanone moiety. The 3-chlorophenyl and 4-fluorophenyl substituents suggest enhanced lipophilicity and possible interactions with hydrophobic binding pockets in biological targets.
Properties
IUPAC Name |
1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2OS/c19-15-3-1-2-14(10-15)12-24-18-21-8-9-22(18)17(23)11-13-4-6-16(20)7-5-13/h1-7,10H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHPKDPDQCUCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one typically involves multiple steps, starting with the preparation of key intermediates
Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between glyoxal and ammonia, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent, such as thiophenol, in the presence of a base.
Aromatic Substitution: The aromatic rings with chlorine and fluorine substituents can be introduced through electrophilic aromatic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated precursors, bases, acids
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of the compound features an imidazole ring, a chlorophenyl group, and a fluorophenyl group. The synthesis typically involves multi-step reactions including:
- Formation of the Imidazole Ring : This is achieved through the condensation of an aldehyde or ketone with an amine source.
- Substitution Reactions : The introduction of the chlorophenylmethylsulfanyl and fluorophenyl groups is done via nucleophilic substitution reactions.
- Optimization for Industrial Production : Methods such as continuous flow reactors are used to enhance yield and purity for large-scale production.
Biological Activities
Research indicates that the compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Properties
The compound has been studied for its potential to inhibit cancer cell proliferation. Notably, it interacts with proteins involved in apoptosis, such as Mcl-1, which is overexpressed in many cancers.
| Study | Findings |
|---|---|
| Study 1 | Demonstrated binding affinity to Mcl-1, leading to reduced viability in cancer cell lines. |
| Study 2 | Showed synergistic effects when combined with standard chemotherapy agents. |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. Its ability to modulate specific enzymes can lead to therapeutic benefits in conditions such as arthritis and cancer.
Applications in Medicinal Chemistry
Due to its unique structure and biological properties, this compound has several applications:
- Drug Development : Its potential as an anticancer agent positions it as a candidate for new drug formulations targeting specific cancers.
- Inflammation Treatment : Given its enzyme inhibition capabilities, it may be developed into treatments for inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its use against resistant strains.
Case Studies
Several studies have investigated the efficacy of this compound in various contexts:
- Study on Cancer Cell Lines : A study evaluated the compound's effects on different cancer cell lines, revealing significant reductions in cell viability at specific concentrations.
- Inflammation Models : In animal models of inflammation, the compound demonstrated reduced markers of inflammation compared to control groups.
Mechanism of Action
The mechanism of action of 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other active sites, while the aromatic rings and sulfanyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Structural Analogues and Core Variations
The table below highlights key structural differences between the target compound and related molecules:
Key Observations:
Substituent Effects: Sulfanyl vs. Sulfonyl: The target’s sulfanyl group (thioether) is less polar than sulfonyl derivatives, impacting solubility and membrane permeability . Halogen Positioning: The 3-chlorophenyl group in the target vs. 4-chlorophenyl in the analogue may alter steric interactions in target binding. Fluorophenyl vs.
Biological Activity
The compound 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one is a member of the imidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including its antimicrobial, anticancer, and antiparasitic properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16ClN2OS
- Molecular Weight : 320.83 g/mol
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit notable antimicrobial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20–40 µM |
| Escherichia coli | 40–70 µM |
These results suggest that the compound possesses moderate antibacterial activity, comparable to established antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of the compound has been demonstrated in several studies. It was found to induce apoptosis in cancer cell lines, especially in MCF7 cells (breast cancer) with an IC50 value of approximately 25.72 ± 3.95 μM. Additionally, in vivo studies on tumor-bearing mice showed significant suppression of tumor growth when treated with this compound .
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (breast cancer) | 25.72 ± 3.95 |
| U87 (glioblastoma) | 45.2 ± 13.0 |
The mechanism of action appears to involve the modulation of key cellular pathways associated with apoptosis and cell cycle regulation .
Antiparasitic Activity
The compound also exhibits antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. It demonstrated an IC50 value of 0.138 ± 0.017 μM, indicating strong anti-malarial activity. In contrast, it showed moderate activity against Trypanosoma brucei, with an IC50 value of 21.80 ± 8.01 μM .
Study on Antimicrobial Efficacy
A study conducted by Shafiee et al. explored the antimicrobial efficacy of various imidazole derivatives, including our compound of interest. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity against multi-drug resistant strains .
Evaluation of Anticancer Properties
In a separate investigation into the anticancer effects, researchers found that the compound significantly inhibited cell proliferation in various cancer cell lines and induced apoptosis through caspase activation pathways .
Q & A
Basic: What experimental strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Route Design : Begin by identifying precursor molecules with compatible functional groups (e.g., imidazole cores and aryl halides). Use coupling reactions such as nucleophilic substitution or thioether formation to introduce the sulfanyl group .
- Optimization via Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize variables like temperature, solvent polarity, and catalyst loading. Flow-chemistry systems can enhance reproducibility and scalability, as demonstrated in flow-based syntheses of imidazole derivatives .
- Characterization : Validate each intermediate via NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and purity .
Advanced: How can conflicting crystallographic data (e.g., twinning or disordered atoms) be resolved during structural determination?
Methodological Answer:
- Refinement with SHELXL : Use the SHELX suite for high-resolution data refinement. For twinned crystals, employ the TWIN and BASF commands to model twin domains. Adjust the HKLF 5 format for twinned data integration .
- Disorder Modeling : For disordered atoms (e.g., flexible sulfanyl groups), apply PART and SUMP constraints to split occupancy between plausible positions. Validate using R-factor convergence and difference density maps .
- Comparative Analysis : Cross-reference with structurally similar imidazole derivatives (e.g., 1-benzyl-2-(4-chlorophenyl) analogs) to identify common packing motifs or hydrogen-bonding patterns .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the imidazole ring substitution pattern and aryl group connectivity. Compare chemical shifts with analogous compounds (e.g., 2-(4-chlorophenyl)-1-pentylimidazole derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and detect synthetic byproducts.
- Elemental Analysis : Validate purity (>99%) by matching experimental C/H/N percentages to theoretical values .
Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents (e.g., sulfanyl vs. hydroxyl) on biological activity?
Methodological Answer:
- Analog Synthesis : Synthesize derivatives with systematic substitutions (e.g., replacing sulfanyl with hydroxyl or varying halogen positions). Use controlled copolymerization or fragment-based templating .
- Biological Assays : Test antifungal activity against Candida spp. or Aspergillus strains using microbroth dilution (CLSI M27/M38 guidelines). Compare IC₅₀ values to reference compounds like ketoconazole .
- Computational Modeling : Perform molecular docking (e.g., with AutoDock Vina) to predict binding affinities to fungal cytochrome P450 enzymes. Corrogate experimental and computational data to identify critical substituent interactions .
Advanced: What methodologies address discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?
Methodological Answer:
- Dynamic NMR Analysis : For fluxional structures (e.g., rotational isomerism in the sulfanyl group), conduct variable-temperature NMR to observe coalescence temperatures and calculate energy barriers .
- 2D Correlation Spectroscopy : Use HSQC and HMBC to resolve ambiguous proton-carbon assignments, particularly for overlapping imidazole ring signals .
- Contamination Checks : Perform GC-MS or HPLC to detect trace solvents or synthetic intermediates causing spurious peaks. Cross-validate with elemental analysis .
Basic: How should researchers approach crystallization to obtain high-quality single crystals for X-ray analysis?
Methodological Answer:
- Solvent Screening : Test solvent mixtures (e.g., DCM/hexane or ethanol/water) using slow evaporation or vapor diffusion. Prioritize low-polarity solvents for imidazole derivatives .
- Temperature Gradients : Use gradient cooling (e.g., 4°C to −20°C) to control nucleation rates.
- Crystal Mounting : Flash-freeze crystals in liquid N₂ with cryoprotectants (e.g., glycerol) to minimize lattice damage during data collection .
Advanced: How can researchers leverage computational tools to predict physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Software Platforms : Use Schrödinger’s QikProp or ADMET Predictor to estimate logP, solubility, and bioavailability. Input SMILES strings derived from crystallographic data .
- Molecular Dynamics (MD) : Simulate solvation free energy in explicit solvent models (e.g., TIP3P water) to predict aqueous solubility trends .
- Validation with Experimental Data : Compare predictions with HPLC-measured logD₇.₄ or shake-flask solubility results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
